3-[(3-Methoxynaphthalene-2-carbonyl)amino]-1-benzofuran-2-carboxamide
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Description
Synthesis Analysis
The synthesis of such compounds often involves the use of catalysts based on cobalt carbonyl, which is a promising approach to the synthesis of organic acids as intermediates in drug production . Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, is also a key step in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given its multiple functional groups. The presence of the methoxynaphthalene and benzofuran moieties suggests that it may have interesting electronic and steric properties .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be diverse, given its complex structure. Protodeboronation of alkyl boronic esters is one reaction that has been reported in the literature . Carbonylation of halides using catalysts based on cobalt carbonyl is another reaction that could potentially be involved .Physical And Chemical Properties Analysis
Amino acids, which are structurally similar to this compound, are known to have high melting points, are soluble in water and ethanol, and insoluble in non-polar solvents like benzene . The α-carbonyl group of mono-amino-mono carboxylic amino acids is a stronger acid than the carboxyl group of the aliphatic acid .Scientific Research Applications
Organic Synthesis and Chemical Reactions
One area of research involves exploring the synthesis and reactivity of compounds structurally related to 3-[(3-Methoxynaphthalene-2-carbonyl)amino]-1-benzofuran-2-carboxamide. For instance, the reactions of cisoid α‐methoxyimino ketones with N,N‐diethyl‐1‐propyn‐1‐amine have been studied, leading to the formation of various compounds through cycloaddition reactions and electrocyclic ring openings (V. H. Elferink & H. Bos, 2010). Additionally, the synthesis of novel compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties, underscores the versatility of such chemical frameworks in generating biologically active molecules (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Biological Activities
Research on compounds with a core structure similar to this compound has shown a range of biological activities. For example, thiophene-3-carboxamide derivatives exhibit antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Vasu et al., 2005). Another study focused on the synthesis and cytotoxic activity of benzodifuranyl compounds, highlighting their potential as COX inhibitors and their analgesic and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Material Science Applications
In the realm of material science, certain compounds related to this compound have been investigated for their supramolecular and polymeric properties. For instance, studies on the packing motifs of benzene-1,3,5-tricarboxamide derivatives have revealed novel organizational structures, potentially applicable in designing new materials with specific optical or mechanical properties (M. Lightfoot, F. Mair, R. Pritchard, & J. Warren, 1999).
properties
IUPAC Name |
3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-26-17-11-13-7-3-2-6-12(13)10-15(17)21(25)23-18-14-8-4-5-9-16(14)27-19(18)20(22)24/h2-11H,1H3,(H2,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPHZCZVRZNYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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